molecular formula C25H33N3O3 B2896794 2-(2-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide CAS No. 921895-49-0

2-(2-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide

Cat. No. B2896794
CAS RN: 921895-49-0
M. Wt: 423.557
InChI Key: FFZVDRPHQDWHTE-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C25H33N3O3 and its molecular weight is 423.557. The purity is usually 95%.
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Scientific Research Applications

Insecticidal Applications

Research into pyridine derivatives, which share structural similarities with the specified compound, demonstrates significant potential in the development of insecticides. Bakhite et al. (2014) synthesized and tested several pyridine derivatives, finding one with insecticidal activity approximately 4-fold that of acetamiprid, a commonly used insecticide. This suggests the compound could contribute to the development of more effective insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Antioxidant Properties

Nitrogen-containing bromophenols isolated from marine algae have shown potent antioxidant activities, according to Li et al. (2012). Compounds structurally related to the specified acetamide, due to their bromophenol content, could potentially serve as natural antioxidants, offering applications in food preservation and pharmaceuticals (Li, Li, Gloer, & Wang, 2012).

Pharmaceutical Research

Structurally similar compounds have been investigated for their potential in pharmaceutical applications. For example, Nagarajan et al. (2006) studied indenoisoquinoline derivatives with nitrogen heterocycles for their inhibitory effect on topoisomerase I, a target for anticancer therapy. This suggests the specified compound could contribute to the development of new therapeutic agents with potent biological activity (Nagarajan, Morrell, Ioanoviciu, Antony, Kohlhagen, Agama, Hollingshead, Pommier, & Cushman, 2006).

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3/c1-27-13-7-8-19-16-20(11-12-21(19)27)22(28-14-5-6-15-28)17-26-25(29)18-31-24-10-4-3-9-23(24)30-2/h3-4,9-12,16,22H,5-8,13-15,17-18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZVDRPHQDWHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3OC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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